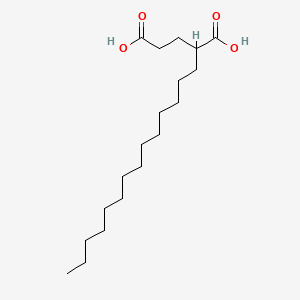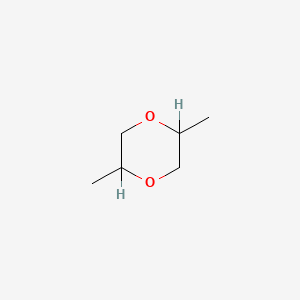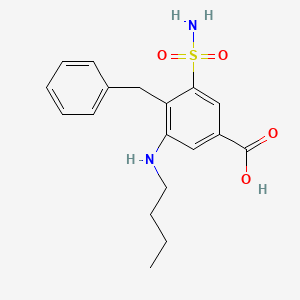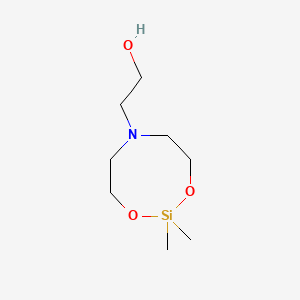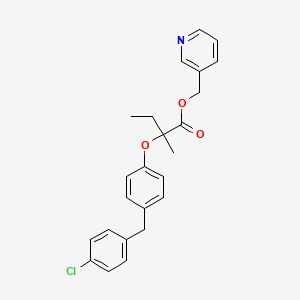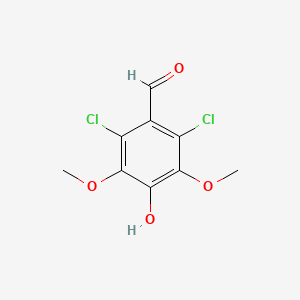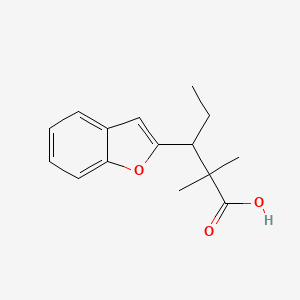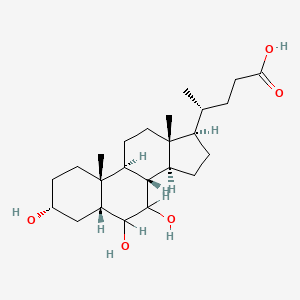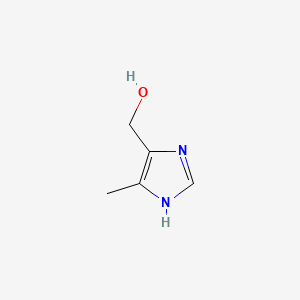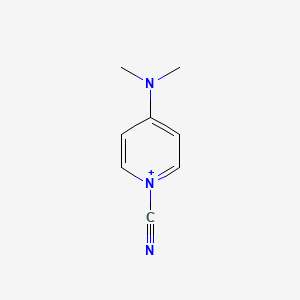
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a 4-methylphenyl group and a methyl(1-methylpiperidin-4-yl)nitrilo group at positions 2 and 4, respectively. It is a member of quinazolines, a tertiary amino compound, a member of piperidines and a member of toluenes.
Wissenschaftliche Forschungsanwendungen
Acetylcholine Esterase Inhibition and Anticancer Properties
- Acetylcholine Esterase Inhibition : N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine has been identified as a potential acetylcholine esterase inhibitor. This compound showed significant inhibition of acetylcholine esterase (AChE) activity, comparable to donepezil, a known AChE inhibitor (Lan et al., 2020).
- Anticancer Properties : The compound also demonstrated cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. It significantly induced early apoptosis and arrested cancer cells in the G2/M phase, showing potential as a lead compound for anticancer agent design (Lan et al., 2020).
Antimicrobial and Antitubercular Activities
- Antimicrobial Activity : Research indicates that derivatives of quinazolin-4-ones, which are structurally similar to the compound , exhibit antimicrobial properties. This suggests potential applications in combating bacterial infections (Badwaik et al., 2009).
- Antitubercular Properties : These derivatives also showed significant anti-tubercular activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (Nagaladinne et al., 2020).
Histamine Receptor Antagonism
- Histamine H4 Receptor Inverse Agonism : The compound was identified as an inverse agonist at the histamine H4 receptor (H4R), indicating potential therapeutic applications in conditions mediated by H4R activity, such as inflammation (Smits et al., 2008).
Other Potential Therapeutic Applications
- Diuretic Agents : Some derivatives of quinazolin-4(3H)-one, closely related to the compound of interest, have shown diuretic activity, suggesting potential utility in treating conditions like hypertension (Maarouf et al., 2004).
- H1-Antihistaminic Agents : Derivatives of this compound have shown significant in vivo H1-antihistaminic activity, indicating potential use in treating allergic reactions (Alagarsamy & Parthiban, 2013).
- DNA Methyltransferase 3A Inhibition : Certain analogues of this compound have been found to inhibit DNA methyltransferase DNMT3A, a potential target for cancer therapy (Rotili et al., 2014).
Anti-Inflammatory Properties
- Anti-Inflammatory Activity : Some novel derivatives of quinazolin-4(3H)-ones, structurally related to the main compound, have been synthesized and shown to possess anti-inflammatory properties (Srivastav et al., 2009).
Eigenschaften
Produktname |
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine |
|---|---|
Molekularformel |
C22H26N4 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
N-methyl-2-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine |
InChI |
InChI=1S/C22H26N4/c1-16-8-10-17(11-9-16)21-23-20-7-5-4-6-19(20)22(24-21)26(3)18-12-14-25(2)15-13-18/h4-11,18H,12-15H2,1-3H3 |
InChI-Schlüssel |
ZOXGTPAJSZQQQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(C)C4CCN(CC4)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



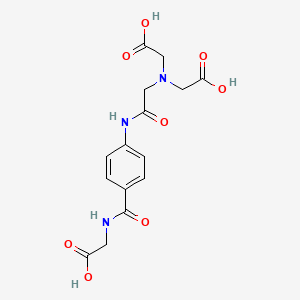

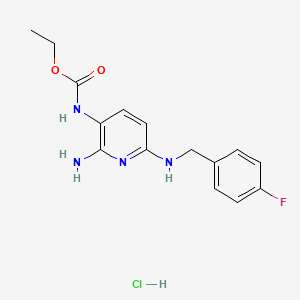
![Methyl 6-[4,5-dihydroxy-2-[[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]oxy]-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1194285.png)
